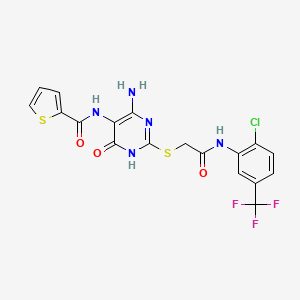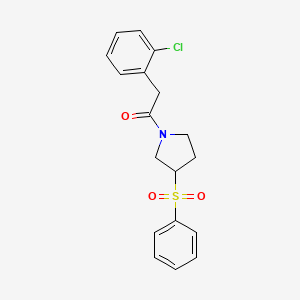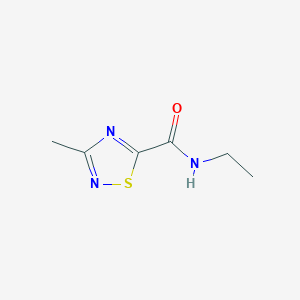
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known to exhibit a wide range of biological activities and are found in many important synthetic drug molecules.
Wissenschaftliche Forschungsanwendungen
Potential Antipsychotic Applications
- A study described the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally similar to the compound . One compound in the series, distinct from N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide but with a related structure, was found to have an antipsychotic-like profile in behavioral animal tests and did not interact with dopamine receptors, unlike clinically available antipsychotic agents. This suggests that derivatives of this compound might have potential applications in neuropsychiatric research or drug development (Wise et al., 1987).
Herbicide Development
- In agricultural chemistry, a study on the synthesis of fluoromethyl, difluoromethyl, and trifluoromethyl analogs of pyrazosulfuron-ethyl, a herbicide, was conducted. Although not directly mentioning this compound, the research on similar fluorine-containing pyrazoles could provide insights into the potential use of such compounds in developing new herbicides or understanding the structure-activity relationships of these compounds in biological systems (Morimoto et al., 1990).
Structural Analyses and Chemical Synthesis
- A comprehensive structure elucidation of a designer drug with a highly substituted pyrazole skeleton was performed using NMR spectroscopy and mass spectrometry. While the compound studied differs from this compound, the methodologies and analytical techniques used in this study could be applicable for in-depth structural analysis and understanding of similar compounds (Girreser et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-10-9-11(17-18(10)2)7-8-16-14(19)12-5-3-4-6-13(12)15/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNIYQJAHBUUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-3-[3-[(3-carbamoylchromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2645477.png)



![tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate](/img/structure/B2645486.png)



![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2645491.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2645493.png)


![2-[(E)-2-[1-(2-Chloro-4-fluorophenyl)triazol-4-yl]ethenyl]pyrimidine-4-carbonitrile](/img/structure/B2645499.png)
![(4-Methylphenyl)(8-piperidin-1-yl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2645500.png)
